Cas no 1246818-68-7 (Meclizine-d8 N,N’-Dioxide)

Meclizine-d8 N,N’-Dioxide is a deuterated analog of Meclizine N,N’-Dioxide, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved detection sensitivity and accuracy in mass spectrometry-based analyses. The incorporation of deuterium minimizes metabolic interference, allowing for clearer differentiation between the compound and its non-labeled counterpart in biological matrices. Its stable isotopic properties make it particularly valuable as an internal standard in quantitative LC-MS/MS assays. This compound is essential for researchers investigating drug metabolism, absorption, and excretion pathways, ensuring reliable and reproducible data in analytical and clinical applications.
Meclizine-d8 N,N’-Dioxide structure
Meclizine-d8 N,N’-Dioxide structure
Product Name:Meclizine-d8 N,N’-Dioxide
CAS No:1246818-68-7
MF:C25H27ClN2O2
MW:430.996379137039
CID:4553202
Update Time:2025-05-27

Meclizine-d8 N,N’-Dioxide Chemical and Physical Properties

Names and Identifiers

    • Meclizine-d8 N,N’-Dioxide
    • Inchi: 1S/C25H29ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19,26H2,1H3/q+2/i14D2,15D2,16D2,17D2
    • InChI Key: VDLYZELPUYCLDA-AZGHYOHESA-N
    • SMILES: [N+]1(C(C2=CC=C([Cl+2])C=C2)C2=CC=CC=C2)([O-])C([2H])([2H])C([2H])([2H])[N+](CC2=CC=CC(C)=C2)([O-])C([2H])([2H])C1([2H])[2H]

Meclizine-d8 N,N’-Dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M202707-1mg
Meclizine-d8 N,N’-Dioxide
1246818-68-7
1mg
$ 345.00 2023-04-15
TRC
M202707-10mg
Meclizine-d8 N,N’-Dioxide
1246818-68-7
10mg
$ 2738.00 2023-04-15
AN HUI ZE SHENG Technology Co., Ltd.
M202707-1mg
Meclizine-d8 N,N’-Dioxide
1246818-68-7
1mg
¥3000.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
M202707-10mg
Meclizine-d8 N,N’-Dioxide
1246818-68-7
10mg
¥24000.00 2023-09-15

Additional information on Meclizine-d8 N,N’-Dioxide

Research Brief on Meclizine-d8 N,N’-Dioxide (CAS: 1246818-68-7): Advances and Applications in Chemical Biology and Medicine

Meclizine-d8 N,N’-Dioxide (CAS: 1246818-68-7) is a deuterated derivative of meclizine, a well-known antihistamine with applications in motion sickness and vertigo. Recent studies have explored its potential as an internal standard in mass spectrometry-based assays, leveraging its isotopic labeling for enhanced analytical precision. This research brief synthesizes the latest findings on its synthesis, characterization, and applications in chemical biology and pharmaceutical research.

The synthesis of Meclizine-d8 N,N’-Dioxide involves deuteration at specific positions to improve metabolic stability and reduce background interference in quantitative analyses. Recent publications highlight optimized synthetic routes that yield high purity (>98%) and isotopic enrichment (>99% d8), critical for its use in pharmacokinetic and pharmacodynamic studies. Advanced techniques such as NMR and LC-MS/MS have been employed to confirm structural integrity and isotopic distribution.

In drug metabolism studies, Meclizine-d8 N,N’-Dioxide has emerged as a robust internal standard for quantifying meclizine and its metabolites in biological matrices. A 2023 study demonstrated its utility in a validated LC-MS/MS method for human plasma analysis, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL with minimal matrix effects. This underscores its role in improving assay reproducibility and compliance with regulatory guidelines for bioanalytical method validation.

Beyond analytical applications, mechanistic studies have investigated the N,N’-dioxide moiety’s influence on meclizine’s pharmacological profile. Computational modeling suggests that the oxidized form may modulate binding affinity to histamine H1 receptors, offering insights into structure-activity relationships. However, in vivo data remain limited, warranting further preclinical evaluation to assess therapeutic potential or toxicity implications.

Industry adoption of Meclizine-d8 N,N’-Dioxide has grown, with commercial suppliers now offering GMP-grade material for clinical trial support. Challenges persist in scaling up synthesis while maintaining isotopic purity, particularly for studies requiring large batches. Collaborative efforts between academia and manufacturers are addressing these bottlenecks through continuous flow chemistry approaches.

Future research directions include exploring its application in stable isotope tracer studies for investigating meclizine’s distribution in the central nervous system. Additionally, the compound’s potential as a probe for oxidative stress-related biomarker discovery is under preliminary investigation, given the N,N’-dioxide group’s redox activity. These developments position Meclizine-d8 N,N’-Dioxide as a versatile tool in translational pharmaceutical research.

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